

Application Notes and Protocols for In Vivo Administration of Ddr1-IN-1

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Compound of Interest

Compound Name: Ddr1-IN-1

Cat. No.: B607012

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration and dosage of **Ddr1-IN-1**, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support preclinical research in areas such as oncology and fibrosis.

Introduction to Ddr1-IN-1

Ddr1-IN-1 is a small molecule inhibitor that targets the collagen receptor DDR1, a key player in cell adhesion, proliferation, migration, and matrix remodeling. Dysregulation of DDR1 signaling has been implicated in the progression of various diseases, including cancer and fibrotic disorders. **Ddr1-IN-1** serves as a valuable tool for investigating the therapeutic potential of DDR1 inhibition in vivo.

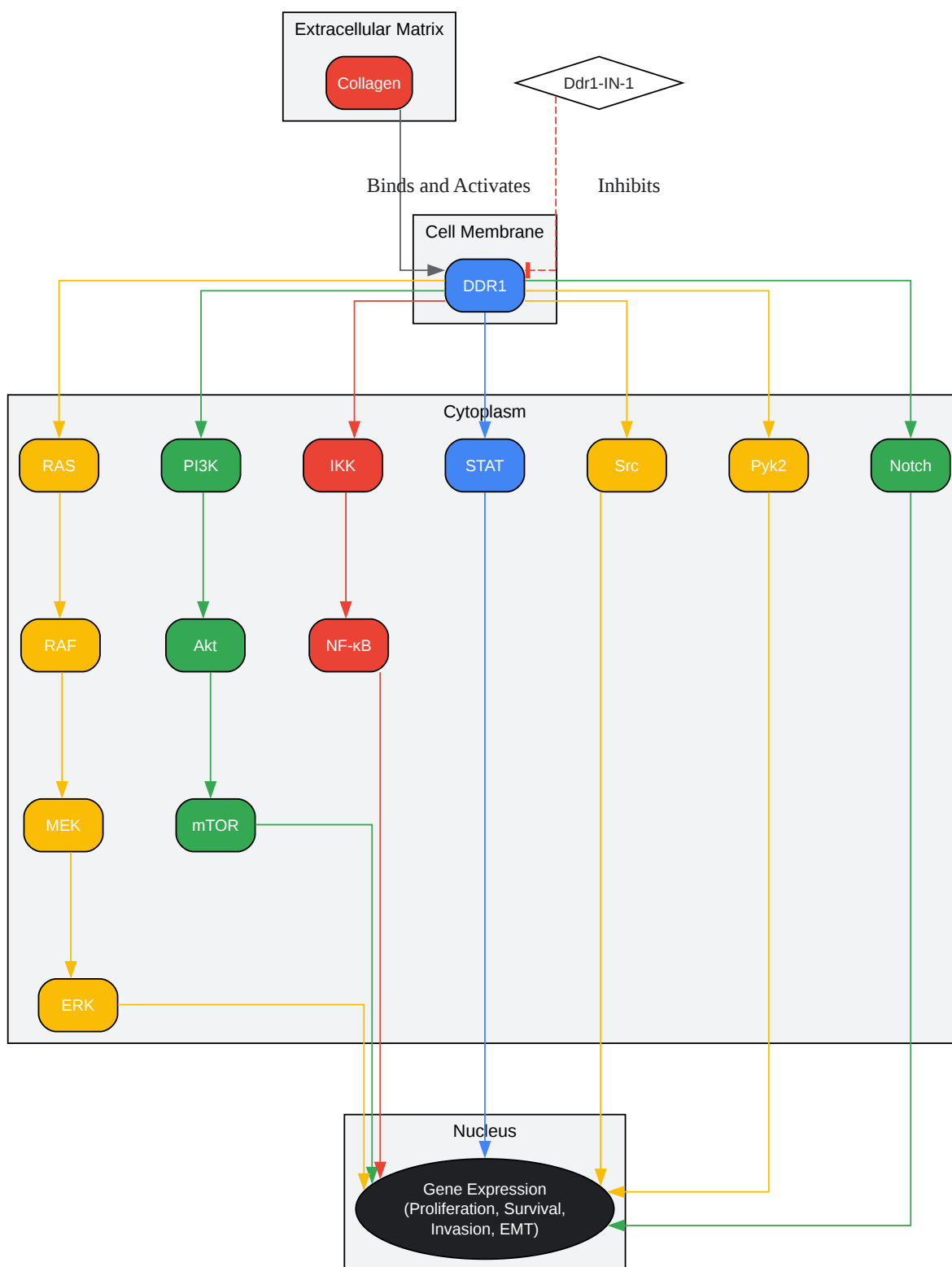
In Vitro Activity of Ddr1-IN-1

A solid understanding of the in vitro potency of **Ddr1-IN-1** is crucial for designing effective in vivo studies. The following table summarizes its key in vitro activity metrics.

Parameter	Value	Cell Line/Assay	Reference
IC50 (DDR1)	105 nM	Enzymatic Kinase Assay	[1] [2] [3]
IC50 (DDR2)	413 nM	Enzymatic Kinase Assay	[1] [2] [3]
EC50 (DDR1 Autophosphorylation)	86 nM	U2OS cells	[4]

DDR1 Signaling Pathway

DDR1 activation by its ligand, collagen, triggers a cascade of downstream signaling events that regulate various cellular functions. Understanding this pathway is essential for interpreting the effects of **Ddr1-IN-1**. Key signaling nodes include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.



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Caption: DDR1 signaling cascade initiated by collagen binding.

In Vivo Administration and Dosage

While specific in vivo studies detailing the administration and dosage of **Ddr1-IN-1** are limited, data from studies using other selective DDR1 inhibitors in various animal models can provide a strong foundation for experimental design.

Recommended Formulation for Ddr1-IN-1

A formulation for preparing **Ddr1-IN-1** for in vivo use has been described for both oral and intraperitoneal administration.

Vehicle Component	Proportion
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

This formulation yields a 2.5 mg/mL suspended solution suitable for administration.[\[5\]](#)

Dosage of DDR1 Inhibitors in Animal Models

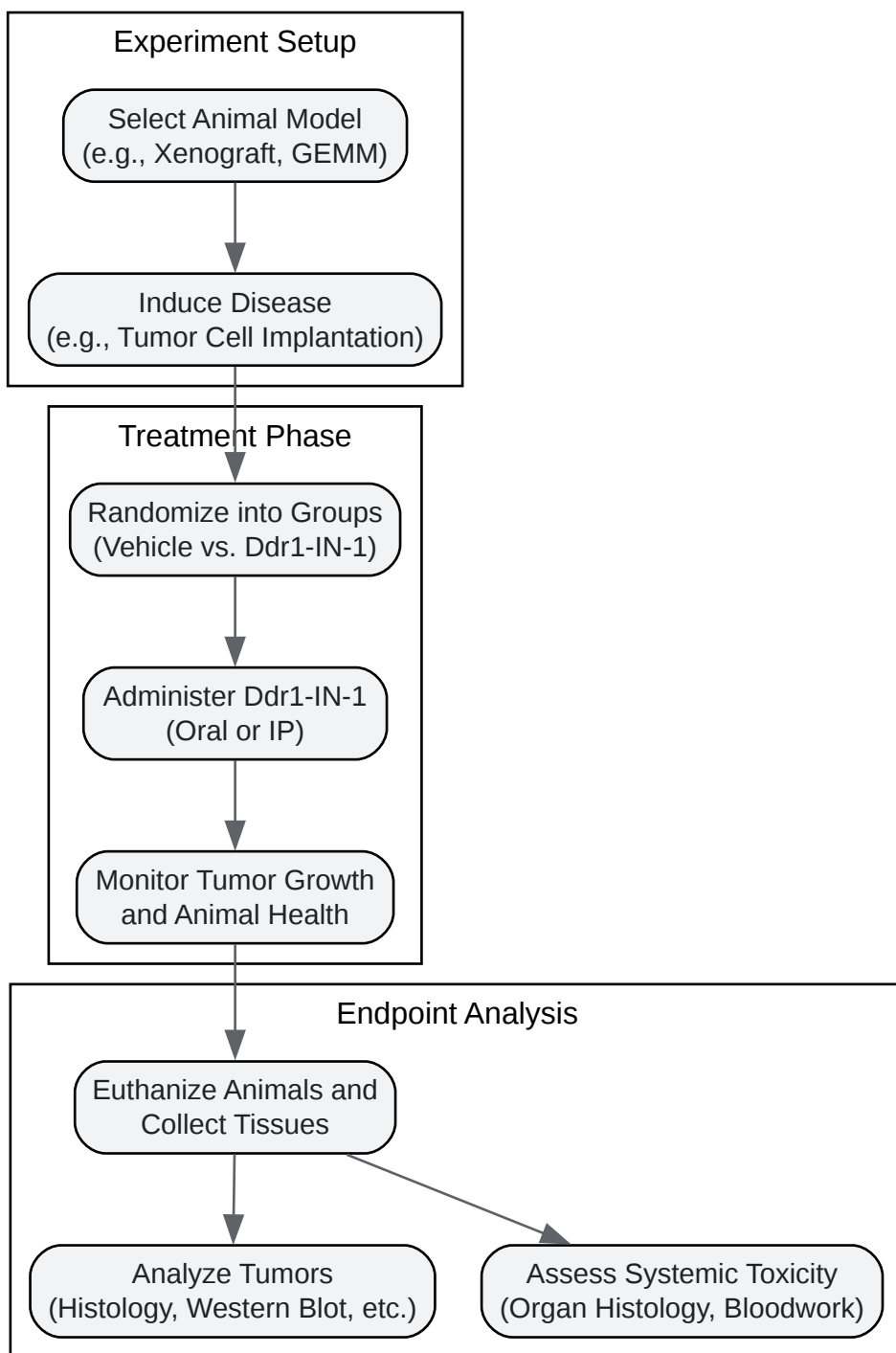
The following table summarizes dosages of various DDR1 inhibitors used in preclinical cancer and fibrosis models. This information can serve as a reference for determining an appropriate starting dose for **Ddr1-IN-1**.

Inhibitor	Animal Model	Disease Model	Administration Route	Dosage Regimen	Reference
7rh	Mouse	Pancreatic Cancer	Oral Gavage	1-10 mg/kg	[6]
7rh	Mouse	Lung Adenocarcinoma	Intraperitoneal	8 mg/kg, daily	[7]
2.45	Mouse	Alport Syndrome (Renal Fibrosis)	Not Specified	90 mg/kg	[8]
KI-301690	Mouse	Pancreatic Cancer	Intraperitoneal	30 mg/kg, 5 times/week	[9]
T4H11-DM4 (ADC)	Mouse	Colon Cancer Xenograft	Intravenous	5-10 mg/kg, 3 injections	[10] [11]

Experimental Protocols

General Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of a DDR1 inhibitor in a preclinical model is outlined below.



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Caption: Generalized workflow for in vivo efficacy studies.

Protocol for Preparation and Administration of Ddr1-IN-1 (Suspension)

This protocol is adapted from a general formulation for in vivo delivery of hydrophobic compounds.

Materials:

- **Ddr1-IN-1** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and appropriate gauge needles for administration

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Ddr1-IN-1** in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of **Ddr1-IN-1** in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.
- **Vehicle Preparation:** In a sterile microcentrifuge tube, combine the vehicle components in the following order, vortexing thoroughly after each addition:
 - Add 400 μ L of PEG300.
 - Add 50 μ L of Tween-80 and mix until a homogenous solution is formed.
- **Final Formulation:**

- To the prepared vehicle, add 100 μ L of the 25 mg/mL **Ddr1-IN-1** stock solution in DMSO. Vortex to mix.
- Add 450 μ L of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to create a uniform suspension. This will result in a final **Ddr1-IN-1** concentration of 2.5 mg/mL.[5]
- Administration:
 - Oral Gavage: Use a gavage needle of appropriate size for the animal model. Administer the desired volume of the **Ddr1-IN-1** suspension slowly to prevent regurgitation.
 - Intraperitoneal (IP) Injection: Use a sterile syringe and an appropriate gauge needle (e.g., 25-27G for mice). Inject the suspension into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[3]

Note: It is recommended to prepare the final formulation fresh on the day of use. The suspension should be vortexed immediately before drawing into the syringe for each animal to ensure a uniform dose.

Pharmacokinetics and Safety

Limited pharmacokinetic data for **Ddr1-IN-1** suggests a modest profile with a half-life ($t_{1/2}$) of 2.76 hours and an oral bioavailability (F) of 26%.[2]

Currently, there is a lack of published in vivo toxicity data specifically for **Ddr1-IN-1**. As with any investigational compound, it is crucial to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for the specific animal model and disease context. Monitoring animal weight, behavior, and overall health throughout the study is essential. At the study endpoint, a comprehensive histological analysis of major organs is recommended to assess any potential toxicity.

Conclusion

Ddr1-IN-1 is a valuable research tool for investigating the role of DDR1 in health and disease. While specific in vivo dosage and administration protocols for **Ddr1-IN-1** are not extensively published, the information provided on its formulation, the in vivo data from other DDR1 inhibitors, and the detailed experimental protocols in this document offer a solid foundation for

researchers to design and execute robust preclinical studies. Careful dose-escalation and toxicity assessments are paramount to ensure the generation of reliable and reproducible data.

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